Boc-3,4-dichloro-L-phenylalanine
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Overview
Description
Boc-3,4-dichloro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and reactivity .
Mechanism of Action
Target of Action
A similar compound, boc-3,4-dichloro-d-phenylalanine, is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides as dipeptidyl peptidase iv inhibitors . This suggests that Boc-3,4-dichloro-L-phenylalanine might also interact with similar targets.
Mode of Action
Based on its structural similarity to boc-3,4-dichloro-d-phenylalanine, it can be inferred that it might interact with its targets in a similar manner .
Biochemical Pathways
Given its potential role as a dipeptidyl peptidase iv inhibitor , it might be involved in the regulation of insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dipeptidyl peptidase iv inhibitor like its d-isomer , it might have antidiabetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3,4-dichloro-L-phenylalanine can be synthesized by reacting 3,4-dichloro-L-phenylalanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-3,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Deprotection Reactions: The major product is 3,4-dichloro-L-phenylalanine.
Scientific Research Applications
Boc-3,4-dichloro-L-phenylalanine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes
Comparison with Similar Compounds
Similar Compounds
- Boc-2,4-dichloro-L-phenylalanine
- Boc-3,4-difluoro-L-phenylalanine
- Boc-3,4-dimethoxy-L-phenylalanine
Uniqueness
Boc-3,4-dichloro-L-phenylalanine is unique due to the presence of chlorine atoms at the 3 and 4 positions, which can influence the reactivity and stability of the compound. This makes it particularly useful in specific peptide synthesis applications where these properties are desired .
Properties
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZIQCCPEDCGGN-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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